tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C10H19NO3S. It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its sulfanyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazepane ring can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazepane derivatives.
Substitution: Various substituted oxazepane derivatives.
Scientific Research Applications
Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazepane ring may also interact with biological receptors, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Lacks the sulfanyl group, resulting in different reactivity and applications.
Tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate: Contains a methyl group instead of a sulfanyl group, leading to distinct chemical properties.
Uniqueness
Tert-butyl 6-sulfanyl-1,4-oxazepane-4-carboxylate is unique due to its sulfanyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2303856-28-0 |
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Molecular Formula |
C10H19NO3S |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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